Imipramine-d3

描述

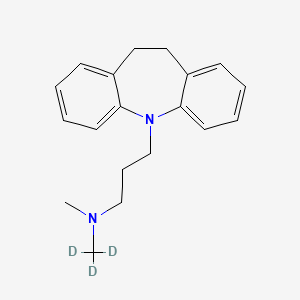

Imipramine-d3 is a deuterated form of imipramine, a tricyclic antidepressant primarily used in the treatment of depression and enuresis (bed-wetting). The deuterium atoms in this compound replace three hydrogen atoms, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Imipramine-d3 involves the introduction of deuterium atoms into the imipramine molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography are common in industrial settings .

化学反应分析

Types of Reactions

Imipramine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form desipramine-d3, a major metabolite.

Reduction: Reduction reactions can convert this compound back to its parent compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the side chain

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and amines are used under basic conditions

Major Products

Desipramine-d3: Formed through oxidation.

This compound: Regenerated through reduction.

Substituted derivatives: Formed through nucleophilic substitution reactions

科学研究应用

Imipramine-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of imipramine.

Drug Metabolism: Investigating metabolic pathways and identifying metabolites.

Clinical Toxicology: Quantifying imipramine levels in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Forensic Analysis: Detecting and quantifying imipramine in forensic samples .

作用机制

Imipramine-d3 exerts its effects by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin. It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons. This leads to increased levels of norepinephrine and serotonin in the synaptic cleft, enhancing mood and alleviating depressive symptoms .

相似化合物的比较

Imipramine-d3 is part of the tricyclic antidepressant family, which includes several similar compounds:

Desipramine: A major metabolite of imipramine with similar pharmacological effects.

Clomipramine: Another tricyclic antidepressant with a chlorine atom in its structure, used primarily for obsessive-compulsive disorder.

Trimipramine: A tricyclic antidepressant with a methyl group in its structure, used for depression and anxiety

This compound is unique due to its deuterium labeling, which provides advantages in scientific research, particularly in studies requiring precise quantification and tracking of the compound .

生物活性

Imipramine-d3 is a deuterated analog of imipramine, a tricyclic antidepressant (TCA) widely used in treating depression and other mood disorders. The modification with deuterium enhances its utility in pharmacokinetic studies, allowing researchers to trace drug metabolism without affecting the biological activity of the parent compound. This article explores the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound is characterized by the following chemical properties:

- Chemical Name : 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-trideuteromethyl,N-methylpropan-1-amine hydrochloride

- Molecular Formula : CHClND

- Molecular Weight : Approximately 316.87 g/mol

- Appearance : White to off-white crystalline powder

- Purity : Typically exceeding 98.5% .

The synthesis of this compound involves incorporating deuterium into the imipramine structure, which retains its pharmacological properties while providing isotopic labeling for analytical purposes .

This compound exhibits biological activities similar to those of imipramine, primarily through:

- Inhibition of Serotonin and Norepinephrine Reuptake : Like other TCAs, it increases the levels of serotonin and norepinephrine in the synaptic cleft by inhibiting their reuptake.

- Dopamine Receptor Interaction : Studies indicate that imipramine can up-regulate dopamine D2 and D3 receptors in the brain, contributing to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound allows for detailed studies on drug metabolism. Its deuterated nature helps in tracing its metabolic pathways without interference from non-deuterated compounds. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 284.2 |

| Tmax (h) | 18 |

| Half-life (h) | 6.06 |

| AUC (brain) | Calculated using non-compartmental analysis |

These parameters are crucial for understanding the drug's behavior in biological systems and its therapeutic efficacy.

Case Report on Acute Dystonia

A notable case involved a 13-year-old male treated with imipramine for nocturnal enuresis who developed acute dystonia after six months of treatment. The symptoms included neck spasms and eye movement issues, which resolved after discontinuation of imipramine and administration of promethazine. This case highlights the potential side effects associated with TCAs, including this compound, emphasizing the need for careful monitoring during treatment .

Antidepressant Effects in Animal Models

Research has demonstrated that this compound effectively reverses stress-induced behaviors in animal models. In a study where mice underwent social defeat stress, treatment with imipramine significantly reduced social avoidance behaviors and neuroinflammatory markers associated with chronic stress . This suggests that this compound not only has antidepressant properties but also modulates inflammatory responses in the brain.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Anti-Cancer Properties : Imipramine has been shown to inhibit the growth of breast cancer cells, particularly triple-negative types. In experimental models, mice treated with imipramine exhibited reduced tumor volumes compared to controls .

- Stress-Induced Inflammation : Imipramine treatment has been linked to decreased levels of pro-inflammatory cytokines in models of stress-induced inflammation, suggesting a dual role in managing both mood disorders and inflammatory conditions .

属性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-48-3 | |

| Record name | Imipramine-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINE-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。